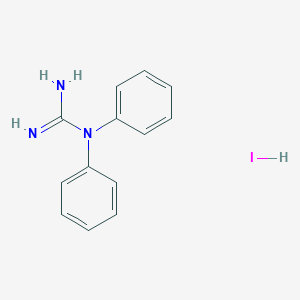

1,1-二苯基胍;氢碘酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1-Diphenylguanidine (also known as DPG) is a white to cream-colored chalky powder with a bitter taste and slight odor . It is a complexing agent used in the detection of metals and organic bases and used as an accelerator in the vulcanization of rubber .

Synthesis Analysis

The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .

Molecular Structure Analysis

The molecular structure of 1,1-Diphenylguanidine is based on structures generated from information available in ECHA’s databases . It is an aromatic homomonocyclic compound .

Chemical Reactions Analysis

The thermal decomposition of 1,1-Diphenylguanidine was investigated by simultaneous TG/DSC-FTIR techniques under nonisothermal conditions . Online FTIR measurements illustrate that aniline is a major product of DPG decomposition .

Physical and Chemical Properties Analysis

Physical properties of 1,1-Diphenylguanidine include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .

科学研究应用

胍的合成

1,1-二苯基胍;氢碘酸盐: 是合成各种胍衍生物的关键前体。 这些衍生物是通过涉及胺和活化的胍前体的反应合成,然后脱保护以得到相应的游离胍 。这个过程对于创造具有广泛生物活性的化合物至关重要。

生物应用

胍化合物,包括那些来自1,1-二苯基胍;氢碘酸盐的化合物,具有重要的生物学应用。 它们作为DNA小沟结合剂、激酶抑制剂和α2-去甲肾上腺素受体拮抗剂 。这些应用在开发新的治疗剂方面至关重要。

有机催化

双环含胍化合物,可以从1,1-二苯基胍;氢碘酸盐合成,以其作为超强碱的独特性质而闻名。 它们用于有机催化,这是一种绿色化学中必不可少的技术,用于以环保的方式促进化学反应 。

金属和有机碱的检测

1,1-二苯基胍;氢碘酸盐: 在金属和有机碱的检测中充当络合剂。 这种应用在分析化学中尤为重要,在分析化学中需要对物质进行精确的检测和定量 。

橡胶的硫化

在橡胶工业中,1,1-二苯基胍;氢碘酸盐被用作硫化过程中的促进剂。 这增强了橡胶制品的弹性和强度,使其成为制造耐用橡胶材料的关键成分 。

皮肤过敏原和过敏剂

该化合物也因其作为皮肤过敏原和过敏剂的作用而被认可。 它用于临床斑贴试验以识别敏感性,这对诊断过敏性接触性皮炎至关重要 。

安全和危害

未来方向

Future research could focus on the distribution, fate, and emission source of these pollutants, which is critical to maintain high water quality and to determine regulatory limits for these pollutants . Another area of interest could be the exploration and development of more accurate machine learning-based prediction strategies for studying protein–ligand interactions .

作用机制

Target of Action

1,1-Diphenylguanidine;hydroiodide, also known as Z3670333591, is primarily used as a complexing agent in the detection of metals and organic bases . It is also used as an accelerator in the vulcanization of rubber . The primary targets of this compound are therefore metals and organic bases in the detection process, and rubber in the vulcanization process .

Mode of Action

It is known that in the vulcanization of rubber, it acts as an accelerator, speeding up the cross-linking process that hardens the rubber .

Biochemical Pathways

It is involved in the vulcanization process of rubber, which is a complex biochemical pathway involving various reactions .

Result of Action

The primary result of the action of 1,1-Diphenylguanidine;hydroiodide (Z3670333591) is the detection of metals and organic bases, and the acceleration of the vulcanization process of rubber . This results in hardened rubber products and the identification of specific metals and organic bases .

Action Environment

The action of 1,1-Diphenylguanidine;hydroiodide (Z3670333591) can be influenced by various environmental factors. For instance, the efficiency of the vulcanization process can be affected by temperature and pressure .

生化分析

Biochemical Properties

1,1-Diphenylguanidine hydroiodide interacts with various enzymes, proteins, and other biomolecules. It is a complexing agent used in the detection of metals and organic bases

Cellular Effects

It is known to be a dermatological sensitizer and allergen

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has been detected in human urine samples, indicating its presence in the body over time .

Subcellular Localization

Information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

属性

IUPAC Name |

1,1-diphenylguanidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.HI/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUJHFUZXBVZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2592347.png)

![1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2592348.png)

![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)

![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)

![2-(Benzimidazol-1-yl)-1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2592356.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)

![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)

![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)